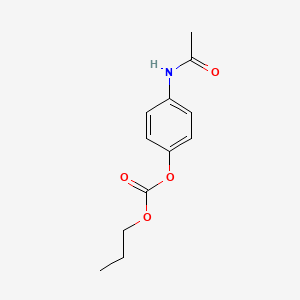
4-Acetamidophenyl propyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamidophenyl propyl carbonate is an organic compound with the molecular formula C12H15NO4. It is a derivative of phenol and is characterized by the presence of an acetamido group and a propyl carbonate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamidophenyl propyl carbonate typically involves the reaction of 4-acetamidophenol with propyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include a temperature range of 0-25°C and a solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Acetamidophenyl propyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form 4-acetamidophenol and propyl alcohol.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water as the solvent.
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic medium.
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.
Major Products Formed:
Hydrolysis: 4-Acetamidophenol, propyl alcohol.
Oxidation: Quinones.
Substitution: Various acetamido derivatives.
Aplicaciones Científicas De Investigación
4-Acetamidophenyl propyl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable conjugates with various drugs.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-acetamidophenyl propyl carbonate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The propyl carbonate ester can undergo hydrolysis, releasing active compounds that exert their effects on cellular pathways. These interactions can modulate various biological processes, including enzyme activity and signal transduction .
Comparación Con Compuestos Similares
- 4-Acetamidophenyl acetate
- 4-Acetamidophenyl butyrate
- 4-Acetamidophenyl heptanoate
- 4-Acetamidophenyl benzoate
Comparison: 4-Acetamidophenyl propyl carbonate is unique due to its propyl carbonate ester group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the propyl group provides increased hydrophobicity, which can influence the compound’s solubility and interaction with biological membranes. Additionally, the carbonate ester linkage offers different reactivity patterns, making it suitable for specific applications in drug delivery and materials science .
Propiedades
Número CAS |
836597-41-2 |
|---|---|
Fórmula molecular |
C12H15NO4 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
(4-acetamidophenyl) propyl carbonate |
InChI |
InChI=1S/C12H15NO4/c1-3-8-16-12(15)17-11-6-4-10(5-7-11)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14) |
Clave InChI |
AHYLFQRWOBJBTE-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)OC1=CC=C(C=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



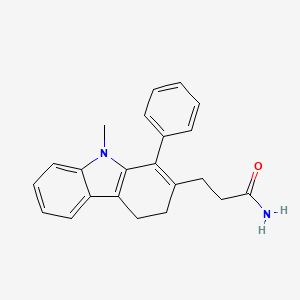
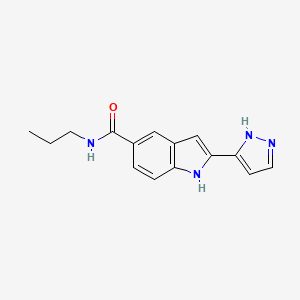
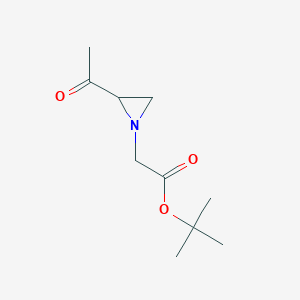
![1-[1-(4-Fluoro-2-methylphenyl)ethenyl]pyrrolidine](/img/structure/B14206120.png)
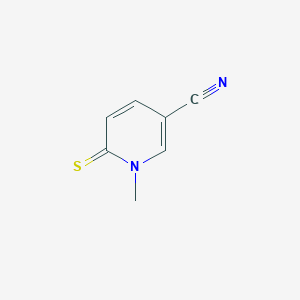
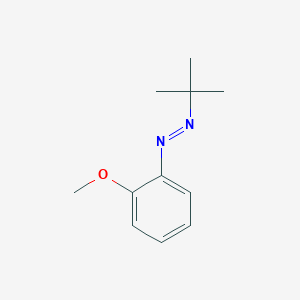
![2,5-Di([1,1'-biphenyl]-4-yl)thieno[3,2-b]thiophene](/img/structure/B14206138.png)

![N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine]](/img/structure/B14206153.png)
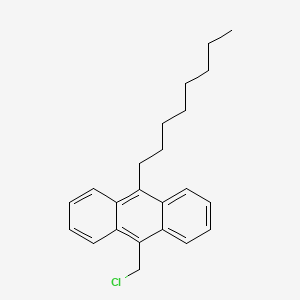
![4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14206181.png)


